![molecular formula C11H18O2 B1594370 CISTULATE CAS No. 52557-97-8](/img/structure/B1594370.png)
CISTULATE
Overview
Description
CISTULATE is a chemical compound known for its unique bicyclic structure. It carries a pine scent with a hint of citrus, evoking the unique pine trees of the Mediterranean . This compound is often used in the fragrance industry due to its distinctive aroma.
Chemical Reactions Analysis
CISTULATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not explicitly detailed in the available literature. the major products formed from these reactions are typically derivatives of the original compound, maintaining the bicyclic structure.
Scientific Research Applications
Fragrance Industry
Cistulate in Perfumes and Fragrances
This compound is widely utilized in the fragrance industry due to its ability to enhance and modify scent profiles. It is particularly effective in:
- Top Note Modification : At concentrations of up to 2%, this compound can freshen and enrich top notes in fragrances, especially in herbal and pine compositions, adding warmth and complexity .
- Diffusivity Enhancement : Its inclusion in fragrance formulations can improve the overall diffusivity of scents, making them more appealing to consumers .
Olfactory Research
Role in Olfactory Receptor Activation
Recent studies have highlighted this compound's potential role as an olfactory receptor modulator. The OR5A2 receptor, which is involved in musk fragrance perception, can be activated by compounds like this compound. This has implications for:
- Screening Assays : this compound can be used in assays designed to identify agents that modulate the activity of olfactory receptors, facilitating the development of new fragrance compounds .
- Understanding Fragrance Mechanisms : Research into how this compound interacts with olfactory receptors can provide insights into the mechanisms of scent perception and preferences among consumers.
Health and Safety Assessments
Toxicological Studies
The safety profile of this compound has been evaluated through various toxicological studies. Key findings include:
- Non-Mutagenic Properties : Tests conducted on this compound indicated no mutagenic effects in standard assays such as the Ames test .
- Repeated Dose Toxicity : In a study involving repeated doses in rats, no significant adverse effects were observed at lower doses, although some changes were noted at higher concentrations . This suggests that this compound may be safe for use within established limits.
Case Studies
Case Study: Givaudan's Fragrance Development
Givaudan, a leading company in fragrance development, utilizes this compound to create unique scent profiles. Their approach involves:
- Molecular Analysis : The molecular composition of this compound is analyzed to recreate desired fragrance characteristics.
- Consumer Testing : Fragrances containing this compound are subjected to consumer preference testing to gauge market acceptance .
Data Summary
Application Area | Description | Key Findings |
---|---|---|
Fragrance Modification | Enhances top notes; improves diffusivity | Effective at concentrations up to 2% |
Olfactory Research | Modulates olfactory receptor activity | Used in screening assays for new fragrance compounds |
Toxicological Safety | Evaluated for mutagenicity and repeated dose toxicity | Non-mutagenic; safe at lower doses |
Mechanism of Action
The mechanism by which CISTULATE exerts its effects is primarily through its interaction with olfactory receptors. The molecular targets and pathways involved in this process are related to the compound’s ability to bind to specific receptors in the nose, triggering a sensory response that is perceived as a pine and citrus scent.
Comparison with Similar Compounds
CISTULATE can be compared with other similar compounds such as Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-, and Bicyclo[3.1.1]heptane derivatives . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific ester group, which contributes to its distinctive scent and applications in the fragrance industry.
Properties
IUPAC Name |
methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O2/c1-11(2)8-5-4-7(6-8)9(11)10(12)13-3/h7-9H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRHRDQSVNKELB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052162 | |
Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52557-97-8 | |
Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52557-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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